2-(Bromomethyl)-4-chloro-1,3-benzothiazole
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Overview
Description
2-(Bromomethyl)-4-chloro-1,3-benzothiazole is a derivative of benzothiazole, an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is characterized by the presence of a bromomethyl group at the 2-position and a chlorine atom at the 4-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-1,3-benzothiazole typically involves the bromination of 2-methylbenzothiazole followed by chlorination. One common method includes the reaction of 2-methylbenzothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromomethyl group. The resulting intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to obtain the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the compound. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Electrophilic Substitution: The chlorine atom at the 4-position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzothiazole ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines or thiols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and amines.
Electrophilic Substitution: Introduction of nitro, sulfonyl, and halogen groups.
Oxidation and Reduction: Formation of sulfoxides, sulfones, amines, and thiols
Scientific Research Applications
2-(Bromomethyl)-4-chloro-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antidiabetic properties. It is also studied for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers. .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
2-(Bromomethyl)-4-chloro-1,3-benzothiazole can be compared with other similar compounds, such as:
Benzothiazole, 2-(chloromethyl)-4-chloro-: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different biological activities.
Benzothiazole, 2-(bromomethyl)-4-fluoro-: Contains a fluorine atom at the 4-position instead of chlorine. This substitution can affect the compound’s electronic properties and reactivity.
Benzothiazole, 2-(bromomethyl)-4-methyl-: Features a methyl group at the 4-position, which can influence the compound’s steric and electronic characteristics
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
179414-49-4 |
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Molecular Formula |
C8H5BrClNS |
Molecular Weight |
262.549 |
IUPAC Name |
2-(bromomethyl)-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
InChI Key |
MLRDLYGOYXCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CBr |
Synonyms |
2-(BROMOMETHYL)-4-CHLOROBENZOTHIAZOLE |
Origin of Product |
United States |
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